1-Diazo-2,2-dimethylpropane
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Overview
Description
1-Diazo-2,2-dimethylpropane is an organic compound with the molecular formula C₅H₁₀N₂. It belongs to the class of diazo compounds, which are characterized by the presence of a diazo group (-N₂) attached to a carbon atom. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbenes, which are highly reactive intermediates used in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Diazo-2,2-dimethylpropane can be synthesized through the oxidation of hydrazones. One common method involves the oxidation of free hydrazones using iodosylbenzene. This reaction is conducted under mild conditions and allows for the in situ generation of the diazo compound . Another method involves the use of hypervalent iodine compounds, which can efficiently oxidize hydrazones to produce diazo compounds .
Industrial Production Methods: Industrial production of this compound typically involves the use of scalable oxidation processes. These processes often employ metal-based catalysts to facilitate the oxidation of hydrazones. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Diazo-2,2-dimethylpropane undergoes a variety of chemical reactions, including:
Cyclopropanation: This reaction involves the formation of cyclopropane rings through the insertion of the diazo compound into C-H or X-H bonds.
Carbene Formation: The diazo group can decompose to form carbenes, which are highly reactive intermediates that can participate in various reactions such as cycloadditions and insertions.
Substitution Reactions: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.
Common Reagents and Conditions:
Oxidizing Agents: Iodosylbenzene and hypervalent iodine compounds are commonly used to generate diazo compounds from hydrazones.
Major Products:
Cyclopropanes: Formed through cyclopropanation reactions.
Carbenes: Generated from the decomposition of the diazo group.
Substituted Products: Resulting from substitution reactions with nucleophiles.
Scientific Research Applications
1-Diazo-2,2-dimethylpropane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Chemical Biology: Diazo compounds are employed as chemical probes to study biological processes and modify biomolecules.
Polymer Science: They are used in the synthesis of polymers with unique properties.
Medicinal Chemistry: Diazo compounds are explored for their potential as anticancer and antibiotic agents.
Mechanism of Action
The primary mechanism of action of 1-Diazo-2,2-dimethylpropane involves the formation of carbenes. Upon decomposition, the diazo group releases nitrogen gas, generating a highly reactive carbene intermediate. This carbene can then insert into various bonds, such as C-H, N-H, and O-H bonds, leading to the formation of new chemical structures . The reactivity of the carbene is influenced by the surrounding molecular environment and the presence of catalysts .
Comparison with Similar Compounds
Diazomethane: A simpler diazo compound used in similar reactions but is more hazardous due to its high reactivity and toxicity.
Diazoacetate: Another diazo compound used in organic synthesis, particularly in cyclopropanation reactions.
Uniqueness: this compound is unique due to its specific structure, which provides steric hindrance and influences its reactivity. This compound is particularly useful in reactions requiring selective carbene formation and insertion .
Properties
CAS No. |
762-64-1 |
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Molecular Formula |
C5H10N2 |
Molecular Weight |
98.15 g/mol |
IUPAC Name |
1-diazo-2,2-dimethylpropane |
InChI |
InChI=1S/C5H10N2/c1-5(2,3)4-7-6/h4H,1-3H3 |
InChI Key |
ZNLNBIHMNSHXHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=[N+]=[N-] |
Origin of Product |
United States |
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